molecular formula C7H13N3O2 B1510374 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine CAS No. 1000896-45-6

5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine

Cat. No.: B1510374
CAS No.: 1000896-45-6
M. Wt: 171.2 g/mol
InChI Key: AMARPLDTYHEUNQ-UHFFFAOYSA-N
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Description

5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine ( 1000896-45-6 ) is a chemical compound of significant interest in specialized organic and medicinal chemistry research. It features a 1H-pyrazol-3-amine core structure that is substituted with a (1-methoxypropan-2-yl)oxy functional group. This specific molecular architecture, characterized by the presence of both pyrazole and ether motifs, makes it a valuable intermediate for the synthesis of more complex molecules . The primary research value of this compound lies in its potential as a versatile building block . The presence of the 3-amine group on the pyrazole ring offers a reactive site for further chemical modifications, such as the formation of amides or imines, facilitating the construction of diverse chemical libraries. Simultaneously, the (1-methoxypropan-2-yl)oxy side chain can influence the compound's overall physicochemical properties, including lipophilicity and solubility, which are critical parameters in drug discovery efforts . Researchers can leverage this scaffold in the exploration of novel compounds for various applications, though its specific mechanism of action is highly dependent on the final target structure. This product is offered For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. As with all research chemicals, safe handling procedures are imperative. Please refer to the relevant Material Safety Data Sheet (MSDS) for detailed hazard and handling information before use.

Properties

IUPAC Name

3-(1-methoxypropan-2-yloxy)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c1-5(4-11-2)12-7-3-6(8)9-10-7/h3,5H,4H2,1-2H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMARPLDTYHEUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)OC1=NNC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90739150
Record name 3-[(1-Methoxypropan-2-yl)oxy]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000896-45-6
Record name 3-[(1-Methoxypropan-2-yl)oxy]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₁₃N₃O₂
  • Molecular Weight : 171.2 g/mol
  • CAS Number : 1000896-45-6

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study assessing various pyrazole compounds demonstrated that modifications in the pyrazole structure can enhance cytotoxicity against cancer cell lines. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in MCF7 breast cancer cells with IC50 values as low as 3.3 mM .

2. Anti-inflammatory Effects

Pyrazoles are well-documented for their anti-inflammatory properties. The presence of specific substituents on the pyrazole ring can modulate its activity against inflammatory markers such as TNF-α and IL-6. Compounds derived from the pyrazole scaffold have been reported to inhibit these cytokines effectively, suggesting potential applications in treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are noteworthy, with several studies highlighting their efficacy against various bacterial strains. For example, certain derivatives have been shown to possess significant activity against E. coli and S. aureus, indicating their potential as antibacterial agents .

Research Findings and Case Studies

StudyCompound TestedBiological ActivityResults
Pyrazole DerivativesAnticancerIC50 = 3.3 mM against MCF7 cells
Various PyrazolesAnti-inflammatoryUp to 93% IL-6 inhibition
Novel PyrazolesAntimicrobialEffective against E. coli and S. aureus

Case Study: Anticancer Mechanism

A detailed investigation into the anticancer mechanisms of pyrazole derivatives revealed that they induce cell cycle arrest and apoptosis through the modulation of EGFR pathways. This highlights the importance of structural modifications in enhancing the therapeutic potential of these compounds .

Comparison with Similar Compounds

Comparison with Similar Pyrazol-3-amine Derivatives

Structural and Functional Group Analysis

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Functional Groups Bioactivity/Application Reference
5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine 5-OCH2CH(CH3)OCH3 Ether, amino Scaffold for drug design
5-(4-Chlorophenyl)-1-phenyl-N-(p-tolyl)-1H-pyrazol-3-amine 5-Cl-C6H4, 1-Ph, N-p-tolyl Halogen, aryl, amino Antimicrobial activity
5-(Methoxymethyl)-1H-pyrazol-3-amine 5-CH2OCH3 Methoxymethyl, amino Intermediate in organic synthesis
1-(Adamantan-1-yl)-1H-pyrazol-3-amine 1-Adamantyl Bulky alkyl, amino Enhanced lipophilicity
5-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine (40) 5-pyrrolopyridinyl, 4-trimethoxyphenyl Heteroaryl, methoxy, amino Antiproliferative activity

Physicochemical Properties

  • Solubility : The methoxypropan-2-yloxy group in the target compound enhances water solubility compared to the hydrophobic adamantyl and chlorophenyl analogs .
  • Stability : Ether linkages (target compound) are generally more hydrolytically stable than ester or amide bonds in analogs like 43 (), which contains a trifluoroacetamide group .

Research Findings and Implications

  • Drug Design : The target compound’s ether substituent offers a tunable platform for introducing bioisosteres or prodrug moieties. Its discontinuation in some commercial catalogs underscores the need for robust synthetic protocols to ensure availability.
  • Structure-Activity Relationships (SAR) : Comparative studies suggest that electron-donating groups (e.g., methoxy) at the 5-position favor solubility, while bulky or halogenated groups enhance target binding but may increase toxicity .

Preparation Methods

Synthesis of Pyrazole-3-amine Derivatives

A common route involves:

  • Starting Material : Pyrazole-3-carboxylate derivatives are synthesized by condensation of substituted acetophenones with diethyl oxalate, followed by reaction with phenylhydrazine to form ethyl 5-substituted-1-phenyl-1H-pyrazole-3-carboxylates.

  • Reduction to Pyrazol-3-amine : The carboxylate group is reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0 °C, followed by oxidation to aldehydes with 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO). The aldehyde is then converted to nitriles using liquid ammonia and iodine in THF, which upon reaction with hydrogen sulfide in pyridine yields carbothioamides. These intermediates can be cyclized or further functionalized to yield amino-substituted pyrazoles.

Detailed Reaction Scheme Example (Hypothetical for Target Compound)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pyrazole ring formation Acetophenone derivative + diethyl oxalate + K t-BuO in THF, 0 °C to RT 65–80 Formation of ethyl 5-substituted pyrazole-3-carboxylate
2 Reduction LiAlH4 in THF, 0 °C, 1 h 85–88 Conversion to pyrazol-3-methanol
3 Oxidation IBX in DMSO, 0–20 °C, 1 h 80–85 Formation of pyrazol-3-aldehyde
4 Nitrile formation Liquid NH3 + I2 in THF, ambient temp, 6 h 75–80 Pyrazol-3-carbonitrile
5 Amination (carbothioamide) H2S gas in pyridine + triethylamine, RT, 2 h 80 Pyrazol-3-carbothioamide
6 Etherification at 5-position Alkyl halide (1-methoxypropan-2-yl bromide), triethylamine, ethyl acetate, 0–25 °C, 2 h 87–95 Formation of this compound

Analytical and Characterization Data

  • NMR Spectroscopy : ^1H NMR typically shows singlets corresponding to pyrazole ring protons and characteristic signals for the methoxy and propan-2-yl ether substituent. Coupling constants and chemical shifts confirm substitution pattern.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak corresponding to the target compound.

  • Melting Points and Physical State : The compound is isolated as a solid with melting points consistent with literature analogs (150–200 °C range depending on substituents).

Research Findings and Optimization Notes

  • The use of mild bases such as triethylamine and solvents like ethyl acetate or dichloromethane ensures high selectivity and yields during etherification.

  • Temperature control between 0–25 °C is critical to avoid side reactions and decomposition.

  • Purification by recrystallization from ethyl acetate/petroleum ether mixtures yields high purity products.

  • The stepwise approach allows for modification at various stages to optimize yield and purity.

Summary Table of Key Preparation Steps and Yields

Preparation Step Reagents/Conditions Yield (%) Reference/Notes
Pyrazole-3-carboxylate formation Acetophenone + diethyl oxalate + K t-BuO in THF 65–80
Reduction to pyrazol-3-methanol LiAlH4 in THF, 0 °C 85–88
Oxidation to pyrazol-3-aldehyde IBX in DMSO, 0–20 °C 80–85
Conversion to nitrile NH3 + I2 in THF, ambient temperature 75–80
Amination to carbothioamide H2S gas in pyridine + triethylamine, RT 80
Etherification (5-position) Alkyl halide + triethylamine, ethyl acetate, 0–25 °C 87–95

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis typically involves a two-step process:

Cyclocondensation : Reacting hydrazine derivatives (e.g., substituted phenylhydrazines) with α,β-unsaturated carbonyl compounds (e.g., ethyl acetoacetate) under acidic conditions (H₂SO₄ or POCl₃) forms the pyrazole core.

O-Alkylation : Introducing the 1-methoxypropan-2-yloxy group via nucleophilic substitution using 1-methoxypropan-2-ol under basic conditions (K₂CO₃ or NaH).

  • Critical Parameters :

  • Temperature: 80–120°C for cyclocondensation; 60–80°C for alkylation.

  • Solvent: Polar aprotic solvents (DMF, DMSO) improve alkylation efficiency.

  • Catalysts: Phosphorus oxychloride enhances cyclization .

    • Yield Optimization : Extending reaction time to 72 hours at 60°C increased yields to 84% in analogous pyrazole syntheses .
    Reaction StepReagents/ConditionsYield (%)
    CyclocondensationH₂SO₄, EtOH, reflux65–75
    O-AlkylationK₂CO₃, DMF, 80°C70–80
    PurificationColumn chromatography>95 purity

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR distinguishes the methoxypropan-2-yloxy group (δ 3.3–3.5 ppm for OCH₃; δ 1.2–1.4 ppm for CH(CH₃)). ¹³C NMR confirms ether (C-O-C) and amine (NH₂) functionalities .
  • IR Spectroscopy : Peaks at 3300–3400 cm⁻¹ (NH₂ stretch) and 1100–1250 cm⁻¹ (C-O-C stretch) validate functional groups .
  • X-Ray Crystallography : SHELX software resolves crystal structures, critical for confirming regiochemistry and stereoelectronic effects .

Q. How are key intermediates purified during synthesis, and what challenges arise?

  • Methodological Answer :

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates regioisomers.
  • Recrystallization : Ethanol/water mixtures purify amine intermediates but may retain solvent impurities.
  • Challenges : Hydrolytic instability of the methoxypropan-2-yloxy group necessitates anhydrous conditions during alkylation .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the scalability of this compound synthesis?

  • Methodological Answer :

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in alkylation.
  • Continuous Flow Systems : Reduce reaction time and side products by maintaining precise temperature control .
  • Solvent Recycling : DMF recovery via distillation reduces costs in large-scale production .

Q. What experimental strategies are recommended to analyze substituent effects on the pyrazole ring's electronic properties and bioactivity?

  • Methodological Answer :

  • Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., nucleophilic substitution at the 5-position).
  • DFT Calculations : Predict electron density distribution to guide functionalization .
  • Bioactivity Assays : Compare IC₅₀ values for analogs (e.g., 5-methyl vs. 5-trifluoromethyl derivatives) in enzyme inhibition studies. MAO-B inhibition showed a 0.07 µM IC₅₀ for a methoxy-substituted analog .

Q. How should researchers address discrepancies in reported biological activities of structurally similar pyrazole-3-amine derivatives?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and enzyme sources (recombinant vs. tissue-extracted).
  • Purity Validation : HPLC-MS (≥95% purity) eliminates batch variability .
  • Meta-Analysis : Normalize data to positive controls (e.g., IC₅₀ for known inhibitors) to resolve conflicting MIC values in antimicrobial studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine
Reactant of Route 2
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5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine

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